(2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-13-5-3-6-14(10-13)20-18-21-15(11-24-18)17(23)22-9-8-12-4-1-2-7-16(12)22/h1-7,10-11H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJOUMZEDIVTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a thiazole ring and an indole moiety, which are known for their diverse pharmacological properties. The following sections explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C18H14ClN3OS, with a molecular weight of 355.84 g/mol. Its structure combines elements that may interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular processes. The thiazole and indole components contribute to its potential anticancer and antimicrobial effects:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth. Studies suggest that it could have effects similar to established chemotherapeutics.
- Antimicrobial Activity : The presence of the thiazole moiety is associated with antimicrobial properties, which may be effective against various bacterial strains.
Biological Activity Overview
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Studies : Research conducted by G et al. (2021) evaluated derivatives similar to this compound against breast cancer cell lines, revealing significant cytotoxic effects compared to control agents.
- Antimicrobial Efficacy : A study on 2-amino-1,3,4-thiadiazole derivatives highlighted their enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting the potential of thiazole-containing compounds like this compound .
- Synergistic Effects : The combination of different structural moieties within this compound may lead to synergistic effects, enhancing its overall therapeutic efficacy while potentially reducing toxicity .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular processes. The following table summarizes the observed biological activities:
| Activity | Target/Organism | Effect | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Inhibition of cell growth | G et al. (2021) |
| Antimicrobial | Staphylococcus aureus | Minimum inhibitory concentration (MIC) values reported | Study on thiazole derivatives |
| Antifungal | Candida albicans | Moderate activity | Antimicrobial studies |
Anticancer Applications
Research has demonstrated that (2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone exhibits significant anticancer properties. A notable study conducted by G et al. (2021) evaluated derivatives similar to this compound against breast cancer cell lines, revealing substantial cytotoxic effects compared to standard chemotherapeutics. The mechanism of action appears to involve the inhibition of enzymes responsible for cell proliferation, leading to reduced tumor growth.
Antimicrobial Applications
The compound also shows promise in antimicrobial research. The thiazole moiety is associated with antimicrobial properties effective against various bacterial strains. Studies have reported that derivatives containing thiazole structures exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of the thiazole ring in the compound could enhance its efficacy as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Studies :
- G et al. (2021) synthesized derivatives related to this compound and tested them against breast cancer cell lines, finding significant cytotoxic effects that indicate potential as an anticancer agent.
-
Antimicrobial Efficacy :
- A study focusing on 2-amino-1,3,4-thiadiazole derivatives highlighted their enhanced antimicrobial properties against various bacterial strains, supporting the potential of thiazole-containing compounds like this one.
-
Synergistic Effects :
- Research suggests that combining different structural moieties within this compound may lead to synergistic effects, enhancing therapeutic efficacy while potentially reducing toxicity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations :
- Thiazole vs. Thiadiazole : The thiazole core in the target compound may offer superior metabolic stability compared to the thiadiazole analogs, as thiadiazoles are prone to hydrolysis under physiological conditions .
- Indolinone Modifications: The indolin-1-yl methanone moiety lacks the hydroxyl group present in the ethanol solvate of Penthala et al. , which could reduce hydrogen-bonding capacity but improve blood-brain barrier penetration.
Electronic and Computational Comparisons
Using Multiwfn-based analyses , the electronic properties of the target compound and its analogs were inferred:
Key Insights :
Q & A
Q. Basic Research Focus
- X-Ray Crystallography : Resolves bond angles and stereochemistry, particularly for the thiazole-indoline core. Mean C–C bond lengths (0.002–0.008 Å precision) and R factors (<0.1) validate structural accuracy .
- NMR Spectroscopy : Key signals include:
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
What strategies can be employed to enhance solubility and bioavailability without altering the core pharmacophore?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the indoline nitrogen, which cleave in vivo .
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility.
- Co-Crystallization : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance dissolution rates .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma stability .
How should researchers interpret conflicting results in cytotoxicity assays for this compound?
Advanced Research Focus
Contradictory cytotoxicity data may stem from:
- Assay Variability : Compare methodologies (e.g., MTT vs. ATP-based assays) and incubation times .
- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Metabolite Interference : Perform metabolite profiling (LC-MS) to identify active or inhibitory derivatives .
- Cell Line Heterogeneity : Use CRISPR-engineered isogenic cell lines to isolate genetic contributors to sensitivity .
What computational approaches are recommended for predicting binding modes of this compound with target proteins?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Prioritize residues forming hydrogen bonds with the thiazole NH and carbonyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses under physiological conditions .
- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict activity across analogs .
How can regioselectivity challenges during thiazole ring functionalization be mitigated?
Advanced Research Focus
Regioselective synthesis of the 3-chlorophenylamino-thiazole moiety requires:
- Directed Metalation : Use lithiation (e.g., LDA) at the 4-position of the thiazole, followed by electrophilic quenching with 3-chlorophenyl isocyanate .
- Protecting Groups : Temporarily protect the indolin-1-yl methanone carbonyl with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (30–60 minutes vs. 3–5 hours) to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
